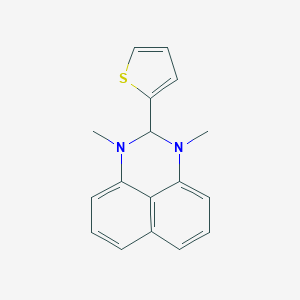![molecular formula C13H16O6 B386242 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylic acid CAS No. 170031-43-3](/img/structure/B386242.png)
2,5,8,11-Tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11-Tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylic acid, commonly known as TMB-4, is a synthetic compound that has been extensively studied for its potential use in scientific research. TMB-4 has a unique molecular structure that makes it a promising candidate for various applications in biochemistry and physiology.
Wirkmechanismus
TMB-4 has been shown to have a unique mechanism of action that involves the inhibition of certain enzymes and the activation of others. Specifically, TMB-4 has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin in the skin. This inhibition can lead to a reduction in skin pigmentation and may have potential applications in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
In addition to its effects on tyrosinase activity, TMB-4 has also been shown to have a wide range of other biochemical and physiological effects. For example, TMB-4 has been shown to have antioxidant properties, which may make it a promising candidate for the treatment of oxidative stress-related diseases. Additionally, TMB-4 has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TMB-4 is its unique molecular structure, which makes it a promising candidate for various applications in biochemistry and physiology. Additionally, TMB-4 is relatively easy to synthesize and purify, which makes it a cost-effective option for laboratory experiments. However, one limitation of TMB-4 is that it has not been extensively studied in vivo, and its potential side effects are not well understood.
Zukünftige Richtungen
There are a number of potential future directions for research on TMB-4. One area of research could focus on the development of new synthesis methods that could make TMB-4 more accessible for laboratory experiments. Additionally, further research could be conducted to better understand the mechanism of action of TMB-4 and its potential applications in the treatment of various diseases. Finally, studies could be conducted to evaluate the safety and efficacy of TMB-4 in vivo, which could provide valuable insights into its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of TMB-4 involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl 2-bromoacetate in the presence of sodium hydride, followed by a series of reactions involving reduction, oxidation, and cyclization. The final product is a white crystalline solid that can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
TMB-4 has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of its mechanism of action and its effects on biochemical and physiological processes in the body.
Eigenschaften
IUPAC Name |
2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c14-13(15)10-1-2-11-12(9-10)19-8-6-17-4-3-16-5-7-18-11/h1-2,9H,3-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNXJXMCLUDRQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=CC(=C2)C(=O)O)OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-propyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B386165.png)
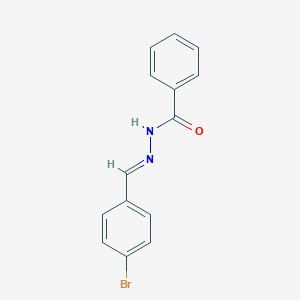
![10-Chloro-3,4,5,6-tetrafluorotricyclo[6.2.2.02,7]dodeca-2(7),3,5,11-tetraen-9-ol](/img/structure/B386169.png)
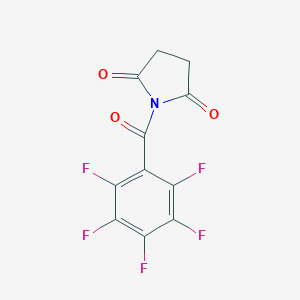
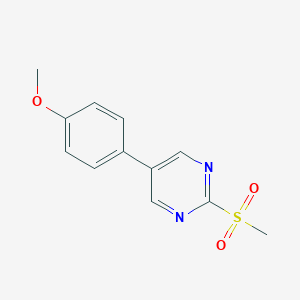


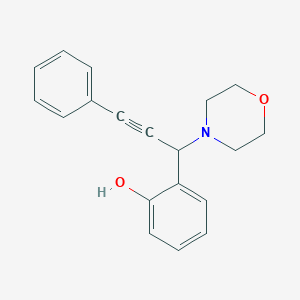
![2,6-ditert-butyl-4-[5,6-dimethoxy-2-(2-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B386181.png)
![2,4-Ditert-butyl-6-[(4-hydroxybenzylidene)amino]phenol](/img/structure/B386182.png)
